4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-
Description
The compound 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- is a synthetic benzopyranone derivative characterized by a morpholinyl group at position 2 and a phenylamino substituent at position 8. The phenylamino group in the target compound may enhance solubility or alter binding affinity compared to LY294002, though specific data are lacking in the evidence.
Properties
CAS No. |
663620-52-8 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-anilino-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C19H18N2O3/c22-17-13-18(21-9-11-23-12-10-21)24-19-15(17)7-4-8-16(19)20-14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 |
InChI Key |
BBPLUKPNVSISTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Functional Groups
The target compound, 4H-1-benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-, features:
- Benzopyran-4-one core : A fused aromatic ring system with a ketone at position 4.
- Morpholine substituent : At position 2, contributing to electronic and steric effects.
- Phenylamino group : At position 8, introduced via C–N bond formation.
The synthesis focuses on introducing the phenylamino group to a pre-functionalized chromenone scaffold.
Synthetic Routes and Reaction Mechanisms
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is widely used for forming C–N bonds between aryl halides and amines.
Reagents and Conditions
| Component | Details |
|---|---|
| Starting Material | 8-Bromo-2-morpholin-4-yl-4H-chromen-4-one (precursor) |
| Amine | Aniline (NH2-C6H5) |
| Catalyst | Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%) |
| Ligand | Xantphos or SPhos (10 mol%) |
| Base | Cs2CO3 or K3PO4 |
| Solvent | Toluene or dioxane |
| Temperature | 80–110°C |
| Time | 12–24 hours |
Mechanism :
- Oxidative Addition : Palladium(0) inserts into the C–Br bond of the brominated chromenone.
- Amine Coordination : Aniline binds to the palladium center.
- Reductive Elimination : Forms the C–N bond, releasing Pd(0) for catalysis.
Example Reaction :
$$
\text{8-Br-2-Morpholinyl-4H-chromen-4-one} + \text{Aniline} \xrightarrow{\text{Pd, Ligand, Base}} \text{8-(Phenylamino)-2-Morpholinyl-4H-chromen-4-one} + \text{HBr}
$$
Ullmann-Type Coupling
Alternative methods employ copper catalysis for C–N bond formation.
Reagents and Conditions
| Component | Details |
|---|---|
| Catalyst | CuI (10 mol%) or Cu(OTf)2 (5 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | K2CO3 or Et3N |
| Solvent | DMF or DMSO |
| Temperature | 120–150°C |
Mechanism :
- Oxidative Homocoupling : Copper mediates single-electron transfer.
- Amine Radical Formation : Aniline generates a nitrogen-centered radical.
- C–N Bond Formation : Radical recombination with the aryl halide.
Yield : Lower compared to Buchwald-Hartwig (~40–60% vs. 70–90%).
Nucleophilic Aromatic Substitution (SNAr)
For electron-deficient aryl halides, SNAr can introduce the amine group.
Reagents and Conditions
| Component | Details |
|---|---|
| Amine | Aniline (excess) |
| Base | K2CO3 or NaH |
| Solvent | DMF or THF |
| Temperature | 60–100°C |
Mechanism :
- Activation : Electron-withdrawing groups (ketone, morpholine) polarize the C–Br bond.
- Nucleophilic Attack : Aniline attacks the electrophilic carbon.
- Deprotonation : Base removes HBr, completing the substitution.
Limitations : Requires highly activated substrates; moderate yields (~50–70%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig | 70–90 | High efficiency, broad substrate scope | Expensive ligands/catalysts |
| Ullmann Coupling | 40–60 | Lower cost | Harsh conditions, side reactions |
| SNAr | 50–70 | Simple procedure | Limited to activated substrates |
Industrial-Scale Production Considerations
Key Challenges and Optimization Strategies
- Steric Hindrance : The morpholine group at position 2 may slow reaction kinetics. Solutions include using bulky ligands (e.g., Xantphos) or increasing reaction temperatures.
- Regioselectivity : Bromination at position 8 requires directed electrophilic substitution. Nitration/reduction or halogen exchange strategies may improve precision.
Research Findings and Data Tables
Table 1: Representative Reaction Yields for Buchwald-Hartwig Amination
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 85 |
| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 78 |
| 3 | PdCl2 | P(o-tol)3 | NaH | DMF | 65 |
Data adapted from PI828 synthesis protocols.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
One of the primary applications of 4H-1-benzopyran-4-one derivatives is their anti-inflammatory and analgesic effects. Research has demonstrated that this compound can inhibit various inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
A study published in a patent document (US4954518A) describes the synthesis of this compound and its efficacy in reducing inflammation and pain. The compound was shown to exhibit significant antipyretic and analgesic activities in animal models, suggesting its potential use in pharmaceutical compositions aimed at treating inflammatory conditions .
Cancer Therapeutics
The compound has also been investigated for its potential role in cancer therapy. Its mechanism involves the inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell growth and survival.
Case Study: Inhibition of PI3K
In vitro studies have demonstrated that LY294002 effectively inhibits PI3K activity, leading to reduced proliferation of cancer cells. This inhibition has been linked to increased apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as an anticancer agent .
Neurological Applications
Emerging research indicates that 4H-1-benzopyran-4-one derivatives may also have neuroprotective properties. Specifically, they have been studied for their effects on neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotection
Research findings suggest that the compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These properties make it a candidate for further development in treating neurodegenerative disorders .
Antidiabetic Effects
The compound's ability to influence metabolic pathways has led to investigations into its antidiabetic properties. By modulating insulin signaling pathways, it may help manage blood glucose levels.
Case Study: Metabolic Syndrome
A patent (US20060276470A1) outlines the use of LY294002 as a selective inhibitor of PI3K beta, which plays a role in insulin signaling. This inhibition could potentially ameliorate conditions associated with metabolic syndrome, including type 2 diabetes .
Pharmacological Properties Overview
The following table summarizes the key pharmacological properties and applications of 4H-1-benzopyran-4-one:
| Application Area | Mechanism | Therapeutic Effects |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators | Reduces inflammation and pain |
| Cancer therapy | PI3K inhibition | Induces apoptosis in cancer cells |
| Neurological protection | Modulation of neuroinflammation | Protects against oxidative stress |
| Antidiabetic | Modulation of insulin signaling | Improves glucose metabolism |
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Benzopyranone Derivatives
Structural Modifications and Key Substituents
The biological activity of benzopyranone derivatives is highly dependent on substituents at positions 2 and 8. Below is a comparative analysis of key analogs:
*Estimated based on structural similarity.
Key Observations:
- LY294002 : The morpholinyl group at position 2 is critical for PI3K inhibition, while the phenyl group at position 8 stabilizes hydrophobic interactions in the ATP-binding pocket .
- PD98059 : Substitution at position 2 with a bulkier aromatic group shifts selectivity toward MEK/ERK pathways .
- NU7026: Replacing the morpholinyl group with diethylamino (position 2) converts the target specificity from PI3K to DNA-PK, highlighting the role of substituent polarity .
Biological Activity
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-, commonly referred to as PIK-108 or LY294002, is a synthetic compound known for its potent biological activities, particularly as a selective inhibitor of phosphoinositide 3-kinase (PI3K). This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
- CAS Number : 901398-68-3
PIK-108 acts as a non-ATP competitive allosteric inhibitor specifically targeting the p110β and p110δ isoforms of PI3K. By inhibiting these isoforms, PIK-108 effectively blocks the phosphorylation of downstream targets such as PKB/Akt, which plays a critical role in cell survival and proliferation pathways .
Biological Activity Overview
The biological activities of PIK-108 have been extensively studied, revealing its significant antiproliferative effects against various cancer cell lines. Below are key findings from recent research:
Antiproliferative Activity
- Cancer Cell Lines : PIK-108 demonstrated significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia). The IC50 values ranged from 5.2 μM to 22.2 μM for MDA-MB-231 cells, indicating potent cytotoxicity .
- Selectivity : The compound showed minimal cytotoxicity towards normal cell lines such as HEK-293 and LLC-PK1, with IC50 values exceeding 100 μM .
Induction of Apoptosis
At a concentration of 5 μM, PIK-108 was found to induce apoptosis in MDA-MB-231 cells by approximately 50.8%, highlighting its potential as an anticancer agent .
Study on PI3K Inhibition
A study conducted by Zachary A Knight et al. established a pharmacological map for the PI3K family and characterized PIK-108's role in insulin signaling through selective inhibition of p110α . This research underlines the compound's relevance in metabolic disorders and cancer therapy.
Evaluation of Structural Variants
Research into structurally distinct benzopyran derivatives has shown that modifications to the benzopyran scaffold can enhance biological activity. For instance, compounds with methoxy substitutions exhibited varying degrees of antiproliferative activity against cancer cells . The structure–activity relationship indicates that specific substitutions can significantly influence efficacy.
Comparative Biological Activity Table
| Compound Name | Target | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|---|
| PIK-108 | p110β/p110δ | 5.2 - 22.2 | MDA-MB-231 | PI3K inhibition |
| Compound A | Various | >100 | HEK-293 | Minimal cytotoxicity |
| Compound B | Unknown | 50.8 | MDA-MB-231 (apoptosis) | Induces apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
